molecular formula C28H21ClN6O4S B2517824 N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide CAS No. 893788-68-6

N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide

Cat. No. B2517824
CAS RN: 893788-68-6
M. Wt: 573.02
InChI Key: DBCPUCPQXBTOHZ-UHFFFAOYSA-N
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Description

The compound “N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide” is a cell-permeable triazolothienopyrimidine compound . It acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner . It exhibits little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities and no cytotoxicity in MDCK cultures .


Molecular Structure Analysis

The molecular formula of this compound is C20H17N5O2S3 . Its molecular weight is 455.58 .


Physical And Chemical Properties Analysis

The compound is a white powder . It is soluble in DMSO up to 100 mg/mL . It can be stored at 2-8°C .

Scientific Research Applications

Anticancer Properties

The quinoline-based structure of this compound suggests its potential as an anticancer agent. Specifically, it can serve as a sorafenib congener, similar to N-(quinolin-2-yl)benzamide derivative A. In vitro studies have demonstrated interesting antiproliferative activity against cancer cell lines such as HCT-116, MCF-7, and SK-BR3 .

Antibacterial Activity

Another avenue for exploration is its antibacterial potential. For instance, 4-(quinolin-4-yl)morpholine C, a related compound, has exhibited in vitro antibacterial activity. Investigating the antibacterial effects of our compound could provide valuable insights .

Antifungal Applications

Given the structural features, N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide may also act as an antifungal agent. Further studies are warranted to explore its efficacy against fungal pathogens .

Trypanocidal Properties

Trypanocidal agents are crucial for combating parasitic diseases. Investigating whether our compound exhibits trypanocidal activity could contribute to the development of novel treatments .

Human Vanilloid Receptor Type 1 (TRPV1) Modulation

N-(quinolinyl)amides and N-(quinolinyl)morpholines have been studied as TRPV1 antagonists. Exploring whether our compound interacts with TRPV1 receptors could provide insights into pain modulation and related therapeutic strategies .

Melanin-Concentrating Hormone 1 Receptor (MCH1R) Antagonism

MCH1R antagonists play a role in body weight regulation and are relevant to conditions like obesity, diabetes, and heart disease. Investigating whether our compound affects MCH1R could have implications for metabolic disorders .

Material Chemistry Applications

Quinoline and morpholine frameworks are also valuable in material chemistry. Our compound’s structure could be harnessed for advanced materials, although further research is needed .

Lipinski’s Descriptors

Lastly, we calculated Lipinski’s descriptors for our compound using the SwissADME database. These parameters provide insights into its drug-likeness and potential for oral bioavailability .

Mechanism of Action

The compound acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner .

properties

IUPAC Name

N-[4-[[7-chloro-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN6O4S/c1-2-17-5-12-21(13-6-17)40(37,38)28-26-32-25(22-16-18(29)7-14-23(22)35(26)34-33-28)30-19-8-10-20(11-9-19)31-27(36)24-4-3-15-39-24/h3-16H,2H2,1H3,(H,30,32)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCPUCPQXBTOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)NC(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide

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